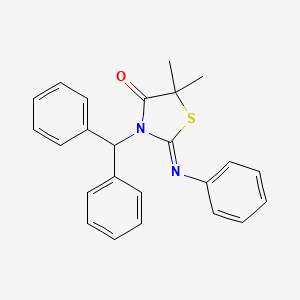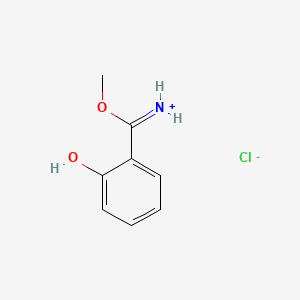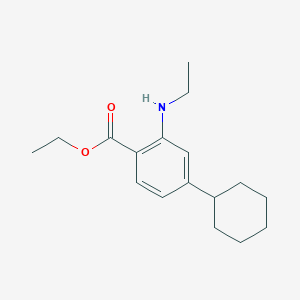![molecular formula C14H28N2O2 B14591239 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- CAS No. 61600-04-2](/img/structure/B14591239.png)
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- is an organic compound that belongs to the class of piperidinones. It is a derivative of piperidine and is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . This compound is known for its versatility in chemical reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to form tertiary propargylamines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as chromium trioxide in acetic acid.
Reduction: The compound can be reduced using zinc/acetic acid or catalytic hydrogenation.
Substitution: Substitution reactions can occur at different positions on the piperidinone ring, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Zinc/acetic acid, catalytic hydrogenation.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions include various substituted piperidones, which can be further utilized in the synthesis of pharmaceuticals and other chemicals .
Applications De Recherche Scientifique
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and alkaloids.
Biology: The compound is involved in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the target molecule involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple cyclic amine that serves as a building block for many pharmaceuticals.
2-Piperidinone: Another derivative of piperidine with similar chemical properties.
4-Pyridone: A related compound with a different ring structure but similar reactivity.
Uniqueness
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Propriétés
Numéro CAS |
61600-04-2 |
|---|---|
Formule moléculaire |
C14H28N2O2 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C14H28N2O2/c1-5-15(6-2)9-13(17)10-16-8-11(3)14(18)7-12(16)4/h11-13,17H,5-10H2,1-4H3 |
Clé InChI |
AYSUARGFINEPRF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(CN1CC(C(=O)CC1C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)


![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)



![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
